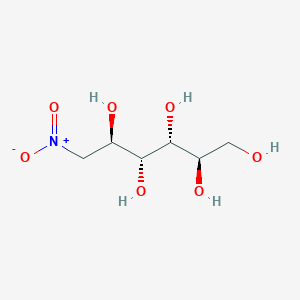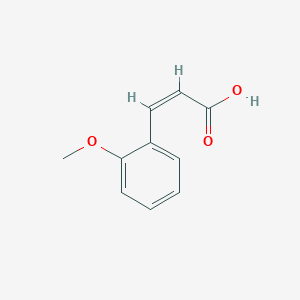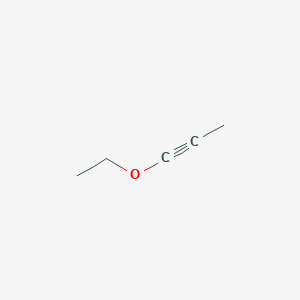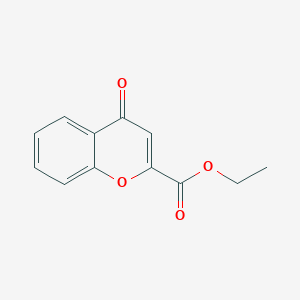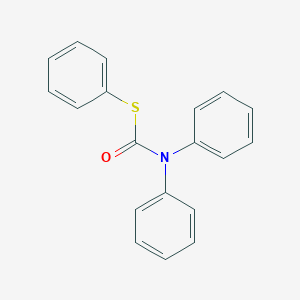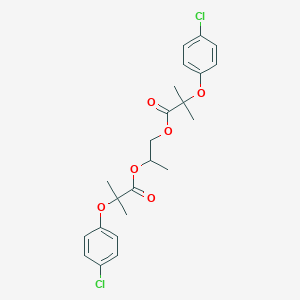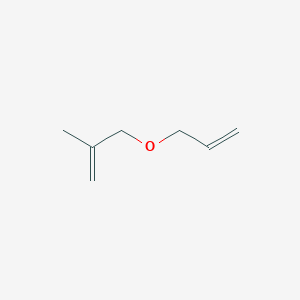![molecular formula C17H12 B078144 1h-Benzo[b]fluorene CAS No. 14458-76-5](/img/structure/B78144.png)
1h-Benzo[b]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Benzo[b]fluorene, also known as dibenzo[b,e]fluorene, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid that is insoluble in water but soluble in organic solvents. 1h-Benzo[b]fluorene has been studied for its potential as a fluorescent probe, as well as its applications in organic electronics and materials science.
Mecanismo De Acción
The mechanism of action of 1h-Benzo[b]fluorene is not well understood. However, it is believed to interact with metal ions and other biomolecules through coordination and hydrogen bonding interactions. This results in changes in the fluorescence properties of the molecule, which can be used to detect and quantify the presence of these molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1h-Benzo[b]fluorene. However, studies have shown that it is non-toxic and exhibits low cytotoxicity towards mammalian cells. Additionally, it has been shown to exhibit low mutagenicity and genotoxicity in bacterial and mammalian cell assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1h-Benzo[b]fluorene in lab experiments is its high sensitivity and selectivity towards certain metal ions and biomolecules. Additionally, it is relatively easy to synthesize and has a relatively low cost compared to other fluorescent probes. However, one limitation is its limited solubility in water, which can make it difficult to use in certain biological applications.
Direcciones Futuras
There are several potential future directions for research on 1h-Benzo[b]fluorene. One area of interest is the development of new synthetic methods for producing modified versions of the molecule with enhanced properties. Additionally, there is potential for the development of new applications in the fields of organic electronics and materials science. Finally, further research is needed to fully understand the mechanism of action and potential biological effects of 1h-Benzo[b]fluorene.
Métodos De Síntesis
1h-Benzo[b]fluorene can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the palladium-catalyzed cyclization of 2-alkynylaryl triflates, and the Friedel-Crafts acylation of fluorene. The most common method involves the cyclization of 2-phenylacetylene with fluorene in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
1h-Benzo[b]fluorene has been studied for its potential as a fluorescent probe in biological imaging and sensing applications. It has been shown to exhibit high sensitivity and selectivity towards certain metal ions, such as copper and zinc, as well as certain amino acids and proteins. Additionally, 1h-Benzo[b]fluorene has been used as a building block for the synthesis of organic semiconductors and materials with potential applications in optoelectronics.
Propiedades
Número CAS |
14458-76-5 |
|---|---|
Nombre del producto |
1h-Benzo[b]fluorene |
Fórmula molecular |
C17H12 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-6,8-11H,7H2 |
Clave InChI |
RZKOXMMPOZMIOS-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
SMILES canónico |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
Otros números CAS |
14458-76-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



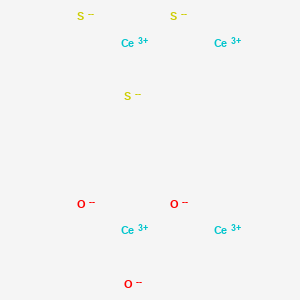
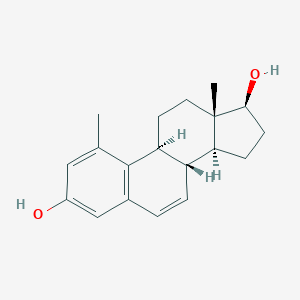
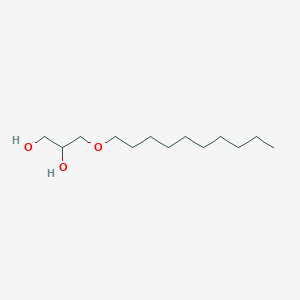
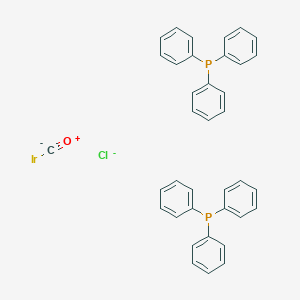
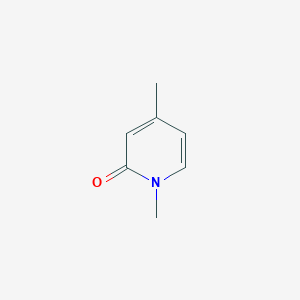
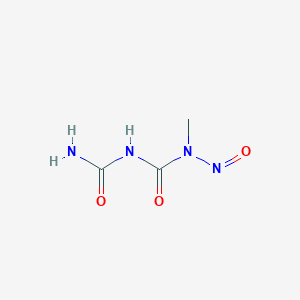
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
